Bienvenue dans la boutique en ligne BenchChem!

Perhexiline Maleate

CPT1 inhibition metabolic modulation myocardial ischemia

Procure Perhexiline Maleate for its unmatched potency as a dual CPT1/2 inhibitor, validated by a rat myocardial CPT1 IC50 of 77 μM—approximately 17-fold more potent than trimetazidine. Essential for cardiac metabolic switching, CYP2D6 pharmacogenomic profiling, anti-schistosomal screening, and phospholipidosis assays. Do not substitute with single-mechanism agents; its unique enantioselective, polymorphic metabolism and established plasma concentration-toxicity relationship (threshold >600 ng/mL) ensure experimental reproducibility. Research-use-only grade, ideal for Langendorff, in vivo flux, and in vitro toxicity models.

Molecular Formula C23H39NO4
Molecular Weight 393.6 g/mol
CAS No. 6724-53-4
Cat. No. B131602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerhexiline Maleate
CAS6724-53-4
Synonyms2-(2,2-Dicyclohexylethyl)piperidine Maleate;  (+/-)-2-(2,2-Dicyclohexylethyl)piperidine Maleate; 
Molecular FormulaC23H39NO4
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyJDZOTSLZMQDFLG-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Perhexiline Maleate CAS 6724-53-4: CPT1/2 Inhibitor for Metabolic Modulation and Refractory Angina Research Procurement


Perhexiline maleate is a racemic carnitine palmitoyltransferase 1 (CPT1) and CPT2 inhibitor originally developed as an anti-anginal agent in the 1970s . As a metabolic modulator, it inhibits mitochondrial long-chain fatty acid oxidation, shifting myocardial substrate utilization toward carbohydrate metabolism and increasing myocardial oxygen efficiency [1]. Despite complex pharmacokinetics characterized by saturable, polymorphic metabolism via CYP2D6 and a narrow therapeutic index, perhexiline maleate has emerged as a valuable tool compound for investigating cardiac metabolic remodeling and CPT1/2-dependent pathways in both cardiovascular and oncology research contexts [2].

Perhexiline Maleate 6724-53-4: Why Class-Level Metabolic Modulators Cannot Be Interchanged in CPT1/2 Inhibition Research


Generic substitution across fatty acid oxidation inhibitors is scientifically unsound due to substantial divergence in both primary molecular targets and potency profiles. Perhexiline maleate exerts dual inhibition of CPT1 and CPT2, whereas agents such as trimetazidine and ranolazine operate through distinct mechanisms including inhibition of mitochondrial long-chain 3-ketoacyl CoA thiolase (3-KAT) and late sodium current blockade, respectively [1]. Even among CPT1 inhibitors, perhexiline demonstrates markedly superior potency—approximately 17-fold greater than trimetazidine and 3-fold greater than amiodarone in rat myocardial CPT1 assays—rendering inter-compound extrapolation invalid [2]. Furthermore, perhexiline's CYP2D6-mediated polymorphic metabolism creates unique pharmacokinetic liabilities not shared by non-CPT1-targeting metabolic agents, mandating compound-specific handling and monitoring protocols in both clinical and experimental settings [3].

Perhexiline Maleate CAS 6724-53-4: Head-to-Head Potency and Pharmacodynamic Differentiation Evidence for Research Selection


CPT1 Inhibition Potency: Perhexiline Maleate vs. Trimetazidine and Amiodarone in Rat Myocardial Assays

Perhexiline maleate demonstrates 16.9-fold greater potency than trimetazidine and 3.0-fold greater potency than amiodarone in inhibiting carnitine palmitoyltransferase-1 (CPT1) in rat myocardium. These IC50 values reflect inhibition of the mitochondrial enzyme responsible for long-chain fatty acid uptake into the mitochondria [1].

CPT1 inhibition metabolic modulation myocardial ischemia

Differential CPT1 vs. CPT2 Isoform Selectivity: Perhexiline Maleate in Rat Heart and Liver Assays

Perhexiline maleate exhibits a distinct selectivity profile across CPT isoforms and tissue types. In rat heart, CPT1 inhibition (IC50 = 77 μM) is comparable to CPT2 inhibition (IC50 = 79 μM), demonstrating near-equivalent dual-target engagement. In rat liver, CPT1 inhibition is notably weaker (IC50 = 148 μM), establishing a 1.9-fold tissue-dependent potency differential between cardiac and hepatic CPT1 isoforms . This contrasts with trimetazidine, which does not measurably inhibit CPT2 at relevant concentrations [1].

CPT2 inhibition isoform selectivity mitochondrial metabolism

Hemodynamic Parameter Improvement: Perhexiline Maleate in Heart Failure with Reduced Ejection Fraction (HFrEF) Randomized Controlled Trial

In a randomized, placebo-controlled trial, perhexiline maleate administered at 100 mg twice daily to patients with HFrEF produced significant improvements in both peak oxygen consumption and left ventricular ejection fraction relative to placebo [1]. These functional improvements occurred without the negative inotropic effects characteristic of beta-blockers, highlighting perhexiline's distinct pharmacodynamic profile [2].

heart failure LVEF improvement VO2 max randomized controlled trial

Pharmacokinetic Variability: CYP2D6 Polymorphism Impact on Perhexiline Maleate Clearance vs. Fluorinated Derivative FPER-1

Perhexiline maleate undergoes saturable, polymorphic metabolism via CYP2D6, exhibiting pronounced enantioselectivity in clearance between CYP2D6 extensive metabolizers (EM) and poor metabolizers (PM). Both (+) and (−) enantiomers display polymorphic and saturable metabolism via CYP2D6, contributing to substantial inter-individual pharmacokinetic variability [1]. A novel fluorinated derivative (FPER-1) was specifically engineered to eliminate this CYP2D6 dependence, confirming that CYP2D6-mediated metabolism is the primary driver of perhexiline's variable pharmacokinetics [2].

CYP2D6 polymorphism enantioselective metabolism therapeutic drug monitoring pharmacogenomics

Enantioselective Biological Activity: R-(+)- vs. S-(−)-Perhexiline Maleate in Schistosoma mansoni Models

Perhexiline maleate is a racemic mixture of R-(+)- and S-(−)-enantiomers. Enantioselective synthesis and functional studies revealed that the R-(+)-perhexiline maleate enantiomer drives the majority of anti-schistosomal activity against both larval (newly transformed schistosomula) and adult S. mansoni stages, though the S-(−)-enantiomer also retains measurable activity [1]. This stereoselective efficacy pattern contrasts with praziquantel, the current standard-of-care, which is ineffective against juvenile schistosomes [1].

enantioselectivity antiparasitic activity stereoselective synthesis drug repurposing

Therapeutic Drug Monitoring: Toxicity Threshold Definition and Prevention for Perhexiline Maleate

Perhexiline maleate's clinical utility has been historically limited by hepatotoxicity and peripheral neuropathy, adverse effects directly correlated with elevated plasma concentrations in patients with impaired CYP2D6-mediated metabolism. Prospective studies established that maintaining plasma perhexiline concentrations below 600 ng/mL (0.6 mg/L) reduces long-term toxicity risk without significantly compromising anti-anginal efficacy [1]. This monitoring requirement distinguishes perhexiline from other metabolic modulators such as trimetazidine and ranolazine, for which routine therapeutic drug monitoring is not established [2].

therapeutic drug monitoring hepatotoxicity neurotoxicity plasma concentration threshold

Perhexiline Maleate 6724-53-4: Validated Research Applications in Cardiac Metabolism, Pharmacogenomics, and Drug Repurposing


Myocardial Metabolic Remodeling Research: CPT1/2 Inhibition in Ischemia-Reperfusion and Heart Failure Models

Perhexiline maleate serves as the reference CPT1/2 dual inhibitor for investigating metabolic substrate switching in cardiac pathophysiology. With an IC50 of 77 μM for myocardial CPT1—approximately 17-fold more potent than trimetazidine and 3-fold more potent than amiodarone [1]—it enables robust target engagement at concentrations achievable in isolated heart preparations and cell-based assays. Its demonstrated capacity to improve VO2 max by 2.7 mL/kg/min and LVEF by 10 absolute percentage points in human HFrEF trials [2] provides translational validation supporting its use as a positive control in preclinical models of heart failure and ischemia-reperfusion injury. Recommended applications include Langendorff-perfused heart studies, cardiomyocyte fatty acid oxidation assays, and in vivo metabolic flux analysis using stable isotope tracers. Due to CYP2D6-dependent metabolism in humans [3], rodent studies should account for species differences in metabolic clearance when extrapolating to human pharmacokinetics.

Pharmacogenomics and CYP2D6 Polymorphism Research: Reference Compound for Enantioselective Drug Metabolism Studies

Perhexiline maleate represents an extensively characterized model substrate for investigating CYP2D6-mediated polymorphic drug metabolism and enantioselective clearance. Its saturable, enantioselective metabolism via CYP2D6 produces substantial inter-individual variability—approximately 3- to 4-fold differences in steady-state plasma concentrations between extensive and poor metabolizers [1]. The availability of enantiomerically pure R-(+)- and S-(−)-perhexiline maleate [2] further enables stereoselective metabolism studies. Experimental applications include: in vitro metabolism studies using human liver microsomes or recombinant CYP2D6 isoforms; pharmacogenomic cohort analyses correlating CYP2D6 genotype with metabolic ratio (cis-OH-perhexiline/perhexiline); and validation of therapeutic drug monitoring algorithms. The narrow therapeutic index (toxicity threshold: 600 ng/mL) and established plasma concentration-toxicity relationship [3] provide quantitative endpoints for assessing pharmacogenomic effects on drug safety.

Neglected Tropical Disease Drug Repurposing: CPT1/2 Inhibition in Schistosomiasis Research

Perhexiline maleate has demonstrated stage-independent efficacy against Schistosoma mansoni, affecting larval, juvenile, and adult parasite stages—a profile that contrasts with praziquantel, which lacks activity against juvenile schistosomes and cannot prevent reinfection [1]. The R-(+)-enantiomer drives the majority of this anti-schistosomal activity, while the S-(−)-enantiomer retains measurable secondary activity [1]. Experimental applications include: in vitro screening of newly transformed schistosomula (NTS) viability; adult worm pair viability and motility assays; egg production quantification; and vitellarium morphology assessment via confocal microscopy. The enantioselective activity profile supports structure-activity relationship studies aimed at optimizing CPT1/2 inhibition for antiparasitic efficacy while potentially minimizing cardiac metabolic effects. This repurposing application leverages perhexiline's established safety monitoring framework [2] to accelerate translational development pathways.

Mitochondrial Toxicology and Phospholipidosis Research: Cationic Amphiphile Model Compound

Perhexiline maleate functions as a prototypical cationic amphiphilic drug (CAD) for investigating drug-induced phospholipidosis and mitochondrial dysfunction. Its hepatic toxicity profile—histologically mimicking alcoholic steatohepatitis with associated phospholipidosis—parallels that of amiodarone [1], establishing it as a comparator compound for mechanistic studies of CAD-induced organ toxicity. Additionally, perhexiline maleate induces mitochondrial dysfunction and apoptosis in hepatic cells [2], providing a model system for studying CPT1/2 inhibition-mediated hepatotoxicity. Experimental applications include: in vitro phospholipidosis assays using hepatic cell lines (HepG2, primary hepatocytes); mitochondrial membrane potential and respiration measurements; lysosomal accumulation studies via fluorescence microscopy; and in vivo rodent models of chronic CAD exposure. The established quantitative relationship between plasma concentration and hepatotoxicity (threshold > 600 ng/mL) [3] enables dose-response studies correlating exposure with histopathological and biochemical markers of toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perhexiline Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.